[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate
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Overview
Description
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate is a novel ergostane-type steroid isolated from the leaves and stems of Petunia parodii, a species within the Solanaceae family . This compound is part of a broader class of petuniasterones, which are known for their unique structural features and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate is typically extracted from the leaves and stems of Petunia parodii. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature, but it is known that the compound possesses a Δ1,4-diene-3-one structure with a 7α-oxygenated functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its relatively recent discovery and the complexity of its extraction process. advancements in biotechnological methods and large-scale extraction techniques may facilitate its production in the future .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and therapeutic potentials .
Scientific Research Applications
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate has several scientific research applications, including:
Mechanism of Action
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate exerts its effects by interacting with specific molecular targets and pathways. It inhibits the proliferation of stimulated human lymphocytes, suggesting its role as an immunosuppressive agent . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to modulate immune responses and potentially interfere with viral replication .
Comparison with Similar Compounds
Similar Compounds
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate is part of a broader class of petuniasterones, which include:
- Petuniasterone A
- Petuniasterone D
- Petuniasterone E
- Petuniasterone I
- Petuniasterone J
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features, including the Δ1,4-diene-3-one structure and 7α-oxygenated functionality . These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
126240-12-8 |
---|---|
Molecular Formula |
C34H46O8S |
Molecular Weight |
614.794 |
InChI |
InChI=1S/C34H46O8S/c1-18(25-16-32(7)29(3,4)41-33(39-25,42-32)17-27(37)43-8)34-26(40-34)15-23-28-22(10-12-31(23,34)6)30(5)11-9-21(36)13-20(30)14-24(28)38-19(2)35/h9,11,13,18,22-26,28H,10,12,14-17H2,1-8H3/t18-,22+,23+,24-,25-,26+,28-,30+,31+,32-,33?,34+/m1/s1 |
InChI Key |
YFWWMAQDJZVICB-AFEUKYHNSA-N |
SMILES |
CC(C1CC2(C(OC(O1)(O2)CC(=O)SC)(C)C)C)C34C(O3)CC5C4(CCC6C5C(CC7=CC(=O)C=CC67C)OC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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